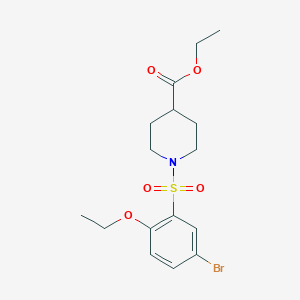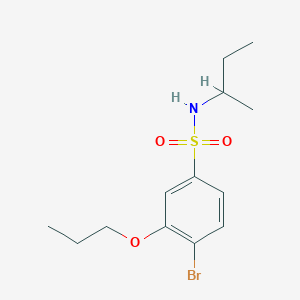
4-bromo-N-(butan-2-yl)-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-propoxyphenyl)sulfonylamine is a chemical compound with a complex structure that includes a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, along with a methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a propoxyphenyl compound, followed by sulfonylation and subsequent amination to introduce the methylpropylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-propoxyphenyl)sulfonylamine may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Bromo-3-propoxyphenyl)sulfonylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine atom and propoxy group may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(4-Bromo-3-propoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:
(4-Bromo-3-propoxyphenyl)sulfonylamine: Similar structure but with an oxolan-2-ylmethyl group instead of a methylpropylamine group.
[(4-Bromo-3-propoxyphenyl)sulfonyl][(4-methylphenyl)methyl]amine: Contains a 4-methylphenylmethyl group instead of a methylpropylamine group.
These compounds share some chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
CAS No. |
914619-49-1 |
|---|---|
Molecular Formula |
C13H20BrNO3S |
Molecular Weight |
350.27g/mol |
IUPAC Name |
4-bromo-N-butan-2-yl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-18-13-9-11(6-7-12(13)14)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
NUQVZZLBKCQNJP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



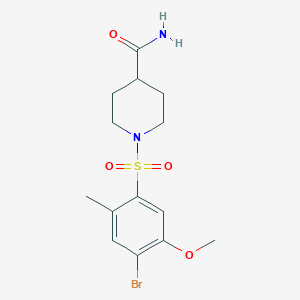
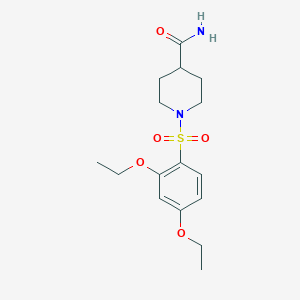
amine](/img/structure/B511620.png)
amine](/img/structure/B511623.png)
amine](/img/structure/B511631.png)
amine](/img/structure/B511635.png)
![(Tert-butyl)[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]amine](/img/structure/B511636.png)
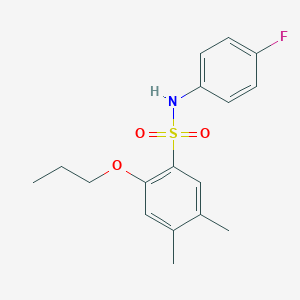
![N-[4-(4,5-dimethyl-2-propoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B511638.png)
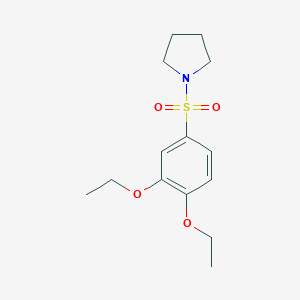
amine](/img/structure/B511642.png)
![4-Chloro-1-ethoxy-2-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B511643.png)
